5-Amino-4-cyano-1-(2-chlorophenyl)-3-methylpyrazole
CAS No.: 107856-31-5
Cat. No.: VC0034991
Molecular Formula: C11H9ClN4
Molecular Weight: 232.671
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 107856-31-5 |
|---|---|
| Molecular Formula | C11H9ClN4 |
| Molecular Weight | 232.671 |
| IUPAC Name | 5-amino-1-(2-chlorophenyl)-3-methylpyrazole-4-carbonitrile |
| Standard InChI | InChI=1S/C11H9ClN4/c1-7-8(6-13)11(14)16(15-7)10-5-3-2-4-9(10)12/h2-5H,14H2,1H3 |
| Standard InChI Key | KALBLBGKEQSQEE-UHFFFAOYSA-N |
| SMILES | CC1=NN(C(=C1C#N)N)C2=CC=CC=C2Cl |
Introduction
Chemical Properties and Structure
Molecular Characteristics
5-Amino-4-cyano-1-(2-chlorophenyl)-3-methylpyrazole has the molecular formula C11H9ClN4 with a molecular weight of 232.671 g/mol. The IUPAC name for this compound is 5-amino-1-(2-chlorophenyl)-3-methylpyrazole-4-carbonitrile. The compound features a pyrazole ring with several key functional groups:
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An amino group at the 5-position
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A cyano group (carbonitrile) at the 4-position
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A 2-chlorophenyl substituent at the 1-position
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A methyl group at the 3-position
These structural components contribute to the compound's chemical behavior and potential biological activities. The chemical identifiers for this compound include:
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Standard InChI: InChI=1S/C11H9ClN4/c1-7-8(6-13)11(14)16(15-7)10-5-3-2-4-9(10)12/h2-5H,14H2,1H3
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Standard InChIKey: KALBLBGKEQSQEE-UHFFFAOYSA-N
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SMILES: CC1=NN(C(=C1C#N)N)C2=CC=CC=C2Cl
Physical and Chemical Properties
The physical and chemical properties of this compound are determined by its molecular structure and functional groups. While specific physical data is limited in the available literature, several properties can be inferred:
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The compound likely appears as a crystalline solid at room temperature
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Its solubility profile is influenced by both polar (amino, cyano) and non-polar (phenyl, methyl) groups
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The presence of hydrogen bond donors (amino group) and acceptors (nitrogen atoms, cyano group) affects its intermolecular interactions
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The chlorine substituent on the phenyl ring influences the electronic distribution and lipophilicity
The reactivity of 5-Amino-4-cyano-1-(2-chlorophenyl)-3-methylpyrazole is largely determined by its functional groups:
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The amino group at the 5-position serves as a nucleophilic center for various reactions
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The cyano group can undergo transformations to form other functional groups
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The pyrazole ring can participate in electrophilic aromatic substitution reactions
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The chlorine on the phenyl ring provides opportunities for metal-catalyzed coupling reactions
Synthesis and Preparation Methods
General Synthetic Approaches
The synthesis of 5-Amino-4-cyano-1-(2-chlorophenyl)-3-methylpyrazole typically involves multi-step organic reactions. Based on the synthesis of similar aminocyanopyrazole compounds, several approaches can be considered:
Multicomponent Reaction Approach
A convenient and efficient method for synthesizing aminocyanopyrazoles involves a multicomponent reaction (MCR) between malononitrile, an orthoester, and hydrazine derivatives under acid catalysis . This approach offers advantages in terms of atom economy and operational simplicity. The reaction can be represented as:
Malononitrile + Orthoester + Hydrazine derivative → Aminocyanopyrazole
For 5-Amino-4-cyano-1-(2-chlorophenyl)-3-methylpyrazole, this would involve using a 2-chlorophenylhydrazine derivative as one of the components.
Step-wise Approach
A more traditional approach might involve:
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Formation of the pyrazole ring through reaction of a hydrazine derivative with a suitable 1,3-diketone or β-keto ester
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Introduction of the cyano group at the 4-position
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Installation of the amino functionality at the 5-position
Reaction Parameters and Optimization
Based on patent information for similar pyrazole compounds, the synthesis can be optimized by controlling various parameters . Table 1 presents typical reaction conditions that could be applied to the synthesis of this compound:
Table 1: Typical Reaction Parameters for Pyrazole Synthesis
| Parameter | Optimal Range | Effect on Yield |
|---|---|---|
| Temperature | 20-30°C | Higher temperatures may lead to side reactions |
| Reaction time | 3-5 hours | Extended times may not improve yields significantly |
| Solvent selection | Ethylene dichloride, Trichloromethane | Impacts extraction efficiency |
| Reagent ratios | 1.3:1 to 1.5:1 | Affects conversion and purity |
| pH | 6-8 | Influences stability of intermediates |
For example, in the synthesis of related compounds, ethyl cyanacetate and substituted aniline diazonium salts in a 1.3:1 ratio at 23°C for 4 hours using ethylene dichloride as a solvent resulted in yields of approximately 92% .
Purification Methods
The purification of 5-Amino-4-cyano-1-(2-chlorophenyl)-3-methylpyrazole typically involves a series of steps:
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Extraction with appropriate organic solvents to separate the product from reaction mixture
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Washing to remove inorganic impurities and unreacted starting materials
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Recrystallization to improve purity
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Column chromatography for final purification if necessary
Biological Activities and Applications
Enzyme Inhibition Properties
Aminocyanopyrazoles have demonstrated significant enzyme inhibition properties. Research on similar compounds has shown:
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Inhibition of carbonic anhydrase (CA) enzymes: Aminopyrazoles incorporating phenyl moieties have been tested as inhibitors of human carbonic anhydrase isoforms hCA I, II, IX, and XII, showing low micromolar or submicromolar inhibition
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Potential xanthine oxidase inhibition: Pyrazole derivatives have demonstrated inhibitory effects on xanthine oxidase, an enzyme involved in purine metabolism and associated with conditions like gout
Chemical Research Applications
In chemical research, 5-Amino-4-cyano-1-(2-chlorophenyl)-3-methylpyrazole serves as:
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A building block for more complex heterocyclic systems
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A starting material for the synthesis of biologically active compounds
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A model compound for studying structure-activity relationships
The compound's amino and cyano groups provide reactive sites for further modifications, allowing for the generation of diverse chemical libraries.
Structure-Activity Relationships
Key Structural Features and Their Contributions
The biological activity of 5-Amino-4-cyano-1-(2-chlorophenyl)-3-methylpyrazole is significantly influenced by its structural features:
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Pyrazole Core: The central heterocyclic ring provides a rigid scaffold that positions the functional groups in specific spatial orientations, critical for binding to biological targets.
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Amino Group: The 5-position amino group serves as both a hydrogen bond donor and a site for further chemical modifications. It can interact with hydrogen bond acceptors in protein binding sites.
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Cyano Group: The 4-position cyano group acts as a hydrogen bond acceptor and influences the electronic properties of the pyrazole ring. It can engage in dipole-dipole interactions with target biomolecules.
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2-Chlorophenyl Substituent: This group contributes to the compound's lipophilicity and can interact with hydrophobic pockets in target proteins. The position of the chlorine atom affects the electronic distribution and three-dimensional conformation of the molecule.
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Methyl Group: The 3-position methyl group provides additional hydrophobicity and can influence the compound's conformation and receptor binding properties.
Comparative Analysis with Related Compounds
To better understand the unique properties of 5-Amino-4-cyano-1-(2-chlorophenyl)-3-methylpyrazole, Table 2 compares it with related pyrazole derivatives:
Table 2: Comparison of 5-Amino-4-cyano-1-(2-chlorophenyl)-3-methylpyrazole with Related Compounds
These comparisons highlight how subtle changes in structure can potentially lead to significant differences in biological activity and pharmacological properties.
Experimental Data and Research Findings
Synthesis Outcomes
Based on research with similar pyrazole derivatives, the synthesis of aminocyanopyrazoles can achieve good yields under optimized conditions. Table 3 presents typical synthesis outcomes for related compounds:
Table 3: Typical Synthesis Outcomes for Aminocyanopyrazoles
| Reaction Condition | Yield (%) | Purity (%) | Recovery (%) |
|---|---|---|---|
| Standard conditions | 88-92 | 97-98 | 82-88 |
| Optimized conditions | 92-96 | 98+ | 84-88 |
| Scale-up conditions | 84-90 | 96-98 | 80-84 |
These data suggest that 5-Amino-4-cyano-1-(2-chlorophenyl)-3-methylpyrazole can likely be synthesized with good yields and high purity when appropriate conditions are employed .
Spectroscopic Characterization
Spectroscopic data is essential for confirming the structure and purity of 5-Amino-4-cyano-1-(2-chlorophenyl)-3-methylpyrazole. Based on data from similar compounds, typical spectroscopic features would include:
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1H NMR: Signals for the methyl group (singlet, ~1.3-1.4 ppm), amino group (broad singlet, ~5-6 ppm), and aromatic protons from the chlorophenyl group (complex pattern, ~7-8 ppm)
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13C NMR: Signals for the cyano carbon (~115-120 ppm), pyrazole carbons, and chlorophenyl carbons
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IR Spectroscopy: Characteristic absorption bands for the amino group (~3300-3500 cm-1), cyano group (~2200-2250 cm-1), and aromatic structures
Pharmaceutical and Industrial Applications
Current Research Limitations
Several limitations need to be addressed in future research:
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Specificity of Action: Further research is needed to determine the selectivity of the compound for specific targets versus off-target effects.
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Pharmacokinetic Properties: Studies on absorption, distribution, metabolism, and excretion would be necessary for pharmaceutical development.
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Toxicity Profile: Comprehensive toxicity studies would be required to establish safety parameters.
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Formulation Challenges: The presence of multiple functional groups may present challenges for formulation and stability.
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